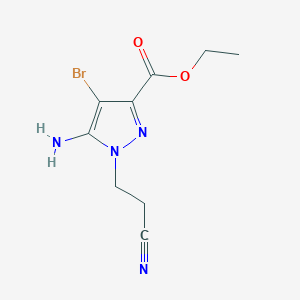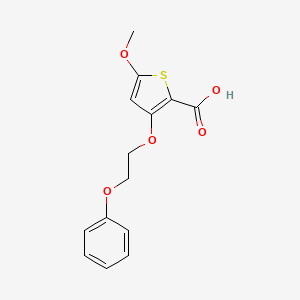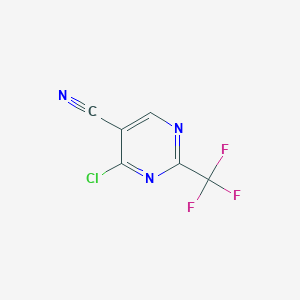
2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- is a complex organic compound that features a thiophene ring substituted with a methanol group, a diphenylphosphinyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- typically involves multi-step organic reactions. One common approach is to start with thiophene, which undergoes a series of functional group transformations to introduce the methanol, diphenylphosphinyl, and nitro groups.
Introduction of Methanol Group: Thiophene can be reacted with formaldehyde in the presence of a base to form 2-thiophenemethanol.
Introduction of Diphenylphosphinyl Group: The hydroxyl group of 2-thiophenemethanol can be converted to a diphenylphosphinyl group using diphenylphosphine and an oxidizing agent.
Introduction of Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Thiophenecarboxylic acid, alpha-(diphenylphosphinyl)-5-nitro-
Reduction: 2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-amino-
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The diphenylphosphinyl group can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenemethanol: Lacks the diphenylphosphinyl and nitro groups.
2-Thiophenecarboxylic acid: Contains a carboxylic acid group instead of a methanol group.
2-Thiophenemethanol, alpha-(diphenylphosphinyl)-: Lacks the nitro group.
Uniqueness
2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- is unique due to the presence of both the diphenylphosphinyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
680579-74-2 |
|---|---|
Molekularformel |
C17H14NO4PS |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
diphenylphosphoryl-(5-nitrothiophen-2-yl)methanol |
InChI |
InChI=1S/C17H14NO4PS/c19-17(15-11-12-16(24-15)18(20)21)23(22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17,19H |
InChI-Schlüssel |
UBYKCMFAADNPNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=C(S3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)







![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)

